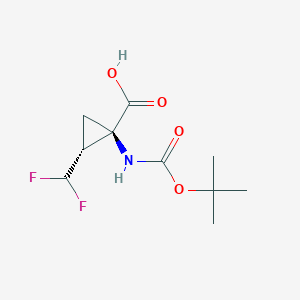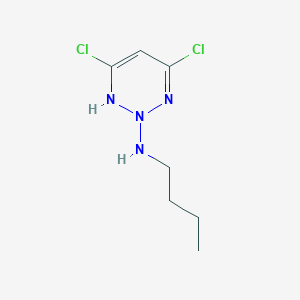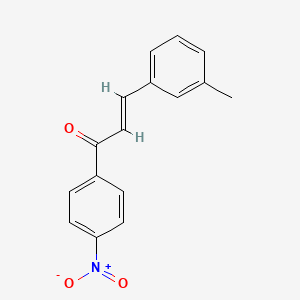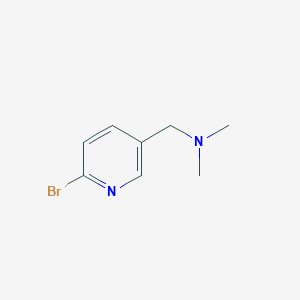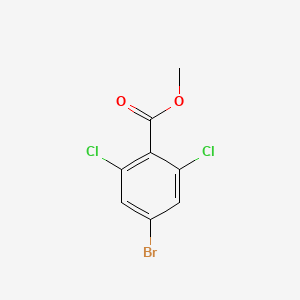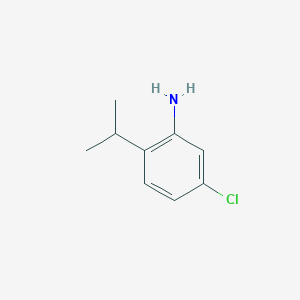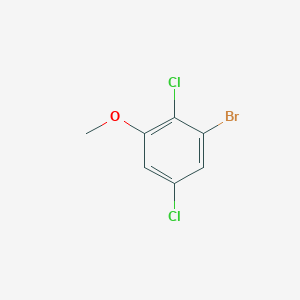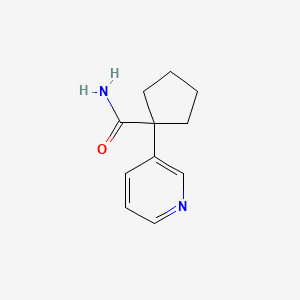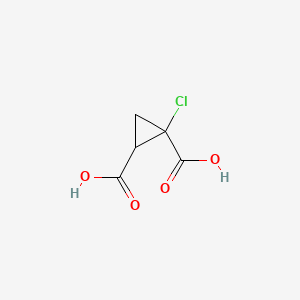
1-Chloro-1,2-cyclopropanedicarboxylic acid
Overview
Description
1-Chloro-1,2-cyclopropanedicarboxylic acid (1-Cl-1,2-CPDC) is an organic compound belonging to the family of cyclopropanecarboxylic acids and is a chlorinated derivative of cyclopropanedicarboxylic acid (CPDC). It is a colorless, odorless, crystalline solid that is soluble in water and is used in a variety of scientific and industrial applications. 1-Cl-1,2-CPDC is an important intermediate in the production of a variety of chemicals and pharmaceuticals, as well as a reagent in the synthesis of various compounds.
Scientific Research Applications
Synthesis and Derivatives
- 1-Chloro-1,2-cyclopropanedicarboxylic acid has been a subject of interest in chemical synthesis. For example, 1,1-Cyclopropanedicarboxylic acid diethyl ester is prepared through C-hydrocarbylation and used to synthesize 1,1-cyclopropanedimethanol, showcasing the potential of cyclopropanedicarboxylic acids in organic synthesis (Qiu Fei, 2009).
Structural and Catalytic Studies
- Cyclohexanedicarboxylates (CHDCs) formed by cadmium and manganese have been prepared and their structures established by X-ray crystallography. This study highlights the structural diversity and potential applications of cyclopropanedicarboxylic acid derivatives in material science (A. Thirumurugan et al., 2006).
Bioactivity and Pharmacological Potential
- Compounds derived from cyclopropanecarboxylic acid have been explored for their biological activity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds have shown significant herbicidal and fungicidal activities, indicating the potential of 1-Chloro-1,2-cyclopropanedicarboxylic acid in agricultural applications (L. Tian et al., 2009).
Catalysis and Organic Reactions
- The cyclopropenium ion, structurally related to cyclopropanedicarboxylic acids, has been used as an efficient organocatalyst for Beckmann rearrangement, showcasing the potential catalytic applications of compounds derived from 1-Chloro-1,2-cyclopropanedicarboxylic acid (V. Srivastava et al., 2010).
properties
IUPAC Name |
1-chlorocyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWANFLQBKJMGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2-cyclopropanedicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



